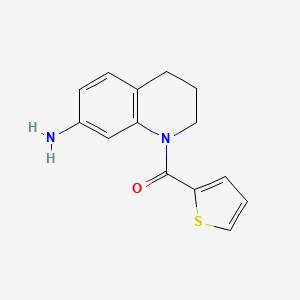

(7-amino-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone

Description

Properties

IUPAC Name |

(7-amino-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c15-11-6-5-10-3-1-7-16(12(10)9-11)14(17)13-4-2-8-18-13/h2,4-6,8-9H,1,3,7,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDVWFDZPAMEAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-amino-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One possible route includes:

Formation of the Quinoline Derivative: Starting from aniline, the quinoline ring can be constructed through a Skraup synthesis, involving glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.

Amination: The quinoline derivative is then aminated at the 7-position using reagents such as ammonia or an amine source under high temperature and pressure.

Coupling with Thiophene: The final step involves coupling the aminated quinoline with a thiophene derivative through a carbonylation reaction, using a palladium catalyst and carbon monoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced methanone derivatives.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds structurally related to (7-amino-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis and Escherichia coli. The mechanism often involves interference with bacterial metabolic pathways, leading to cell death.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | M. tuberculosis | 16 µg/mL |

Anticancer Activity

Research indicates that quinoline derivatives can induce apoptosis in cancer cells. For instance, this compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and induction of oxidative stress.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Apoptosis induction |

| MCF-7 | 8.0 | Cell cycle arrest |

Enzyme Inhibition

This compound has been identified as a potential inhibitor of carbonic anhydrases (CAs), which are important for maintaining acid-base balance in organisms. Inhibition studies have shown that it selectively inhibits certain isoforms of human carbonic anhydrases.

| Isoform | IC50 (µM) | Selectivity |

|---|---|---|

| hCA I | >100 | Non-inhibitory |

| hCA II | 20 | Moderate inhibition |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of quinoline derivatives, including this compound. The compound showed promising results against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Mechanisms

In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers. The study highlighted the compound’s ability to activate caspase pathways.

Mechanism of Action

The mechanism of action of (7-amino-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved could include inhibition of kinase activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

(7-amino-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of thiophene.

(7-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-2-yl)methanone: Contains a pyridine ring instead of thiophene.

Uniqueness

The presence of the thiophene ring in (7-amino-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone imparts unique electronic properties, making it potentially more effective in certain applications compared to its analogs with furan or pyridine rings.

Biological Activity

The compound (7-amino-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone, with CAS number 927996-46-1, is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₄H₁₄N₂OS

- Molecular Weight : 258.34 g/mol

- Structure : The structure consists of a quinoline moiety linked to a thiophene ring via a methanone group.

Research on similar compounds indicates that the quinoline scaffold can interact with various biological targets. For example, derivatives of 7-amino-3,4-dihydroquinolin-2-one have been shown to inhibit carbonic anhydrases (CAs), which are enzymes involved in regulating pH and fluid balance in tissues. Specifically, studies have demonstrated that compounds with similar structures can inhibit human carbonic anhydrase isoforms, such as hCA VII and hCA IX, which are implicated in cancer progression and metastasis .

Anticancer Activity

The potential anticancer properties of this compound have been explored through various in vitro studies. It has been suggested that compounds in this class may exert cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Case Study : A study investigating the effects of similar quinoline derivatives on cancer cells found that these compounds could significantly reduce cell viability in breast and lung cancer models. The mechanism was attributed to the inhibition of specific signaling pathways related to cell proliferation and survival .

Antimicrobial Activity

There is emerging evidence suggesting that quinoline derivatives possess antimicrobial properties. The compound may act against various bacterial strains by disrupting cellular processes or inhibiting key enzymes essential for bacterial survival.

Research Findings : A study reported that related compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

Data Table: Biological Activities of Related Compounds

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for this compound is limited, studies on related compounds suggest moderate absorption and bioavailability. Toxicity profiles indicate that while some derivatives exhibit low toxicity at therapeutic doses, further studies are necessary to establish safety margins.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (7-amino-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the dihydroquinoline core via reduction of quinoline derivatives (e.g., using LiAlH₄ in THF).

- Step 2 : Functionalization at the 7-position with an amino group using amination reagents.

- Step 3 : Coupling with thiophene-2-carboxylic acid derivatives via ketone formation (e.g., using thiophene-2-carbimidothioate HI in ethanol) .

- Critical Conditions : Solvent choice (e.g., ethanol vs. dichloromethane), temperature control (60–80°C for coupling), and catalyst selection (e.g., KI for nucleophilic substitutions). Yields are highly sensitive to precursor purity and reaction time .

Q. How do researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the amino group and thiophene attachment. Aromatic protons in the quinoline and thiophene rings show distinct splitting patterns (e.g., δ 6.8–8.2 ppm for thiophene protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺: ~311.12 g/mol) and detect by-products .

- Thin-Layer Chromatography (TLC) : Monitoring reaction progress using silica gel plates and UV visualization .

Q. What are the known biological targets or pharmacological activities associated with this compound?

- Methodological Answer : While direct studies are limited, structurally related thienoquinoline derivatives exhibit:

- Enzyme inhibition : Potential interactions with kinases or cytochrome P450 isoforms due to the planar quinoline-thiophene system .

- Antimicrobial activity : Thiophene moieties may disrupt bacterial membrane proteins .

- Neuroactive potential : Dihydroquinoline analogs have shown affinity for serotonin receptors .

Advanced Research Questions

Q. What strategies are employed to address low yields in the coupling step between dihydroquinoline precursors and thiophene derivatives?

- Methodological Answer :

- Catalyst Optimization : Use of palladium or copper catalysts to enhance cross-coupling efficiency .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions .

- Temperature Gradients : Slow heating (e.g., 50°C → 80°C) reduces decomposition of thermally labile intermediates .

- By-Product Analysis : LC-MS to identify competing pathways (e.g., over-oxidation of thiophene) and adjust stoichiometry .

Q. How does computational modeling contribute to understanding the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite predict binding poses with targets like kinases. The thiophene ring often occupies hydrophobic pockets, while the amino group forms hydrogen bonds .

- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., nucleophilic attack at the ketone group) .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize targets for experimental validation .

Q. What analytical challenges arise in distinguishing regioisomers during synthesis, and how are they resolved?

- Methodological Answer :

- Challenge : The amino group’s position (7- vs. 8-regioisomer) and thiophene orientation (2- vs. 3-substitution) create isomeric ambiguity.

- Resolution Techniques :

- 2D NMR : NOESY correlations differentiate spatial proximity of protons (e.g., amino group to quinoline C-6 vs. C-8) .

- X-ray Crystallography : Single-crystal analysis provides unambiguous regiochemical assignment but requires high-purity samples .

- HPLC with Chiral Columns : Separates enantiomers if asymmetric centers form during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.